1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione
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Overview
Description
1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione is an organic compound characterized by the presence of a chlorophenyl group and a trifluoropropane-1,2-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Shares the chlorophenyl group but differs in its overall structure and properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Contains a chlorophenyl group and exhibits different chemical and biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H4ClF3O2 |
---|---|
Molecular Weight |
236.57 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,3,3-trifluoropropane-1,2-dione |
InChI |
InChI=1S/C9H4ClF3O2/c10-6-3-1-5(2-4-6)7(14)8(15)9(11,12)13/h1-4H |
InChI Key |
SYVFPWUIENKHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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